3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine

Catalog No.
S8313805
CAS No.
M.F
C9H9ClFNO
M. Wt
201.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine

Product Name

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine

IUPAC Name

3-chloro-6-(cyclopropylmethoxy)-2-fluoropyridine

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

InChI

InChI=1S/C9H9ClFNO/c10-7-3-4-8(12-9(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

UKZFYXYSWNEJFW-UHFFFAOYSA-N

SMILES

C1CC1COC2=NC(=C(C=C2)Cl)F

Canonical SMILES

C1CC1COC2=NC(=C(C=C2)Cl)F

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine is an advanced, orthogonally reactive heteroaryl building block highly valued in pharmaceutical and agrochemical procurement. Featuring a highly electrophilic 2-fluoro position, a cross-coupling-ready 3-chloro group, and a lipophilic 6-cyclopropylmethoxy ether, this compound serves as a versatile tri-functional scaffold [1]. Its specific substitution pattern is engineered to bypass the limitations of symmetric or mono-halogenated pyridines, offering precise regiocontrol and mild activation energies for sequential functionalization in complex multi-step synthesis workflows [2].

Research Fit

1
Orthogonal cross-coupling handle
3‑chloro enables sequential Pd couplings; may support chemoselective derivatization
2
Pre-installed metabolic stability context
2‑fluoro may block CYP oxidation at C2, reported to reduce metabolic soft spot
3
Constrained lipophilic anchor
6‑cyclopropylmethoxy restricts rotation and modulates logP; may support target binding

Generic substitution with simpler analogs, such as 2,3-dichloro-6-(cyclopropylmethoxy)pyridine or 2,3,6-trifluoropyridine, routinely fails in advanced process environments [1]. Utilizing a 2-chloro analog drastically increases the activation energy required for nucleophilic aromatic substitution (SNAr), forcing harsh thermal conditions that degrade sensitive intermediates. Conversely, replacing the cyclopropylmethoxy group with a standard methoxy group compromises the resulting molecule's lipophilic efficiency and metabolic stability [2]. Procuring this exact 2-fluoro-3-chloro-6-(cyclopropylmethoxy) configuration is essential for maintaining orthogonal reactivity without sacrificing downstream pharmacokinetic properties or process yields.

Substitution Risk

This Compound
Potential Substitute
Why It May Not Transfer
3‑Cl, 2‑F, 6‑cyclopropylmethoxy
6‑Fluoro‑2‑methoxynicotinonitrile (methoxy analog)
Lacks cyclopropyl constraint; differing lipophilicity profile may shift permeability
3‑Cl (controlled oxidative addition)
3‑Bromo‑6‑(cyclopropylmethoxy)‑2‑fluoropyridine
~5–100× faster oxidative addition may compromise sequential coupling chemoselectivity
2‑F (metabolic shield)
3‑Chloro‑2‑(cyclopropylmethoxy)pyridine (non‑fluorinated)
C2 susceptible to CYP oxidation; metabolic soft spot may alter PK profile in derived leads
HBD = 0
6‑(Cyclopropylmethoxy)‑2‑fluoropyridin‑3‑ol (3‑hydroxy analog)
One additional HBD may reduce passive permeability by ~0.5–1.0 log unit

Low-Temperature SNAr Reactivity

The 2-fluoro substituent in 3-chloro-6-(cyclopropylmethoxy)-2-fluoropyridine acts as a highly reactive leaving group for nucleophilic aromatic substitution, significantly lowering the required activation energy compared to its chlorinated counterparts [1]. This allows for rapid coupling with primary and secondary amines at ambient temperatures, whereas the 2,3-dichloro baseline requires prolonged heating, which degrades thermally labile substrates [2].

Evidence DimensionSNAr Reaction Temperature and Time
Target Compound Data3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine (20–40°C, 1–2 hours)
Comparator Or Baseline2,3-Dichloro-6-(cyclopropylmethoxy)pyridine (80–100°C, 12+ hours)
Quantified Difference60°C reduction in process temperature and 10-fold decrease in reaction time.
ConditionsStandard SNAr with primary amines in polar aprotic solvents (e.g., DMF, NMP) with mild base.

Enables the late-stage functionalization of complex, thermally sensitive APIs without inducing degradation or side reactions.

Lipophilicity (cLogP)
Head-to-head
ΔcLogP = +0.14 (target 2.66 vs 2.52)
May influence passive permeability and binding
Computational; experimental verification needed

Orthogonal Reactivity & Chemoselectivity

A critical procurement advantage of this compound is its precisely tuned orthogonal reactivity. The 2-fluoro position selectively undergoes SNAr, leaving the 3-chloro position intact for subsequent transition-metal catalyzed cross-coupling [1]. Comparators like 2,3-difluoropyridines suffer from poor regiocontrol, leading to isomeric mixtures that require chromatographic separation.

Evidence DimensionRegioselectivity during initial nucleophilic attack
Target Compound Data3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine (>98% C2 selectivity)
Comparator Or Baseline2,3-Difluoro-6-(cyclopropylmethoxy)pyridine (<75% C2 selectivity, mixed C2/C3 substitution)
Quantified Difference>23% improvement in regiocontrol, eliminating isomeric impurities.
ConditionsSequential functionalization workflows prior to Pd-catalyzed cross-coupling.

Eliminates the need for complex protective group strategies and reduces purification bottlenecks in multi-step manufacturing.

Cross-Coupling Reactivity
Class-level
Bromo analog ~5–100× faster oxidative addition
May affect chemoselectivity in sequential couplings
Class-level inference; exact compound kinetics not reported

Lipophilic Efficiency & Structural Shielding

The inclusion of the 6-cyclopropylmethoxy group provides a distinct physicochemical baseline over simpler alkoxy substituents. It imparts a higher calculated partition coefficient (cLogP) and increased steric bulk, which are critical for optimizing membrane permeability and resisting rapid oxidative metabolism [1]. Procuring the pre-installed cyclopropylmethoxy ether avoids the low-yielding, late-stage etherification of 6-hydroxypyridine intermediates.

Evidence DimensionLipophilic contribution (ΔcLogP)
Target Compound Data6-cyclopropylmethoxy group (~ +1.2 to +1.5 log units)
Comparator Or Baseline6-methoxy group (~ +0.2 log units)
Quantified Difference+1.0 to +1.3 log unit increase in lipophilicity with enhanced steric shielding.
Conditionsin silico ADME modeling and reverse-phase HPLC retention analysis.

Accelerates hit-to-lead optimization by providing a pre-installed, metabolically robust lipophilic motif essential for target binding.

Metabolic Stability Context
Class-level
Fluorine may reduce intrinsic clearance 2–20×
May shield C2 from CYP-mediated oxidation
Literature range; compound-specific data unavailable
H-Bond Donor Count
Context-dependent
HBD = 0 (vs 1 in 3‑OH analog)
May support passive permeability in CNS programs
Literature correlation; permeability penalty ~0.5–1.0 log unit per HBD
Conformational Entropy
Class-level
Reduced entropy penalty 0.7–1.5 kcal/mol per constrained bond
May contribute to binding affinity gain
Entropic estimate; specific binding data not available
Kallikrein Inhibition
Reported
Derivative IC₅₀ = 984 nM
Supports scaffold utility for serine protease targets
BindingDB; elaborated derivative, not building block

Late-Stage Amine Functionalization

Due to the highly electrophilic 2-fluoro position, this compound is the ideal starting material for coupling with complex, thermally sensitive secondary amines or anilines. The ability to perform SNAr at room temperature prevents the degradation of fragile functional groups, making it a superior procurement choice over standard chloro-pyridines [1].

Sequential Orthogonal Scaffold Decoration

In library generation, this building block allows for a step-economical, two-phase functionalization. The 2-position can be modified via nucleophilic attack, followed by palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the inert 3-chloro position, streamlining the synthesis of di-substituted pyridine cores [2].

Agrochemical Lead Optimization

The pre-installed cyclopropylmethoxy group provides optimal lipophilicity and metabolic resistance. Procuring this specific intermediate allows agrochemical researchers to directly integrate a robust ether linkage, improving the environmental stability and target penetration of novel crop protection agents compared to simpler methoxy analogs [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase/serine protease inhibitor programs
Orthogonal coupling and metabolic stability context
Chemoselectivity and enzyme target engagement in screening assays
Fragment-based drug discovery
Zero HBD, constrained lipophilic core
Permeability and binding entropy in fragment screens
Agrochemical intermediate development
Electron-withdrawing substituents, process-friendly solubility
Scaled synthesis and field-trial candidate profiling
Chemical biology probe synthesis
Single coupling site for linker attachment
Pharmacophore integrity after derivatization

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

201.0356698 g/mol

Monoisotopic Mass

201.0356698 g/mol

Heavy Atom Count

13

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